molecular formula C19H16NO4S- B557373 (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid CAS No. 133054-21-4

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Número de catálogo: B557373
Número CAS: 133054-21-4
Peso molecular: 354.4 g/mol
Clave InChI: HUWNZLPLVVGCMO-KRWDZBQOSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a chiral thiazolidine derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 3-position and a carboxylic acid moiety at the 4-position. The R configuration at the 4-carbon distinguishes it from its S-enantiomer . Thiazolidine scaffolds are widely used in peptide synthesis due to their conformational rigidity and ability to prevent aggregation during solid-phase synthesis . The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions .

Propiedades

Número CAS

133054-21-4

Fórmula molecular

C19H16NO4S-

Peso molecular

354.4 g/mol

Nombre IUPAC

(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/p-1/t17-/m0/s1

Clave InChI

HUWNZLPLVVGCMO-KRWDZBQOSA-M

SMILES

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

SMILES isomérico

C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

SMILES canónico

C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Pictogramas

Irritant

Sinónimos

133054-21-4; Fmoc-thz-OH; (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylicacid; (-)-(R)-Fmoc-4-thiazolidinecarboxylicacid; Fmoc-L-thiazolidine-4-carboxylicacid; 423719-54-4; C19H17NO4S; AC1MC5PF; (-)-Fmoc-L-thiaproline; Oprea1_314767; 94703_ALDRICH; SCHEMBL120649; CHEMBL565091; 94703_FLUKA; CTK4I6087; (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylicacid; MolPort-000-146-247; (−)-Fmoc-L-thiaproline; ZINC5948222; ANW-63251; AKOS012614533; MCULE-1324542613; SB02066; AJ-55300

Origen del producto

United States

Mecanismo De Acción

Target of Action

The primary target of Fmoc-thz-OH is the amino group of amino acids and peptides. The compound acts as a protective group for these amino groups during peptide synthesis.

Actividad Biológica

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid, commonly referred to as Fmoc-thz-OH, is a compound of significant interest in medicinal chemistry due to its structural properties and potential biological activities. This thiazolidine derivative is characterized by its ability to interact with various biochemical pathways, particularly in the context of peptide synthesis and antioxidant activity. Its molecular formula is C19H17NO4SC_{19}H_{17}NO_{4}S with a molecular weight of 355.4 g/mol .

Fmoc-thz-OH primarily acts through the protection of amine groups during solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group is known for its stability under acidic conditions and rapid removal under basic conditions, making it a valuable protective group in synthetic chemistry . The compound's interaction with amine groups prevents unwanted reactions, thereby enhancing the efficiency of peptide synthesis.

Inhibition of Neuraminidase

A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) from influenza A virus. Although direct studies on Fmoc-thz-OH are lacking, derivatives showed moderate inhibitory activity, indicating that similar compounds may possess antiviral properties .

Study on Antioxidant Capacity

A study quantified thiazolidine-4-carboxylic acid in Escherichia coli exposed to oxidative stress. This research assessed the risk of oxidative damage and highlighted the potential role of thiazolidine derivatives in cellular protection against toxins .

Neuraminidase Inhibition Study

In research focused on influenza neuraminidase inhibition, various thiazolidine derivatives were evaluated for their efficacy. The most potent derivative exhibited an IC50 value of 0.14 μM, suggesting that modifications to the thiazolidine structure can enhance biological activity .

Data Summary Table

Property Details
Molecular Formula C19H17NO4S
Molecular Weight 355.4 g/mol
CAS Number 423719-54-4
Biological Activities Antioxidant, potential neuraminidase inhibitor
Mechanism Amine protection during SPPS
Antioxidant Studies Protective effects against liver toxicity
Neuraminidase Inhibition IC50 0.14 μM (for related compounds)

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid is C19_{19}H17_{17}NO4_4S, with a molecular weight of 355.41 g/mol. The compound features a thiazolidine ring, which is crucial for its biological activity. Its structure allows it to interact with various biological targets, making it a valuable tool in drug design.

Antioxidant Activity

Thiazolidine derivatives, including this compound, exhibit significant antioxidant properties. Research indicates that these compounds can mitigate oxidative stress by enhancing the activity of enzymes such as bovine liver catalase. In vitro studies have shown that these compounds can protect cells from oxidative damage by promoting favorable structural changes in catalase, thereby improving its enzymatic activity .

Cancer Treatment

This compound has been investigated for its potential in cancer therapy. Thiazolidine-4-carboxylic acid has been reported to induce reverse transformation in tumor cells, leading to a reduction in malignancy in certain cancer types, particularly epidermoid carcinoma of the head and neck . Clinical studies demonstrated that patients receiving this treatment exhibited histological improvements, with some showing complete regression of cancerous cells.

Influenza Virus Inhibition

Recent studies have highlighted the inhibitory effects of thiazolidine derivatives on neuraminidase enzymes associated with the influenza virus. A series of synthesized compounds based on thiazolidine-4-carboxylic acid demonstrated moderate inhibitory activity against influenza A neuraminidase . This suggests potential applications in developing antiviral drugs aimed at preventing influenza spread.

Drug Development

The unique structure of this compound makes it an attractive candidate for drug development. Its ability to modulate biological pathways suggests that it could serve as a lead compound for synthesizing new therapeutic agents targeting oxidative stress-related diseases and viral infections.

Synthesis and Formulation

The synthesis of this compound involves various chemical reactions that can be optimized for large-scale production. Its formulation into drug delivery systems is an area of ongoing research, aiming to enhance bioavailability and therapeutic efficacy .

Case Studies and Research Findings

StudyYearFindings
Clinical trial on cancer treatment1980Demonstrated reverse transformation in tumor cells with thiazolidine derivatives .
Antioxidant activity study2020Showed enhanced catalase activity and protective effects against oxidative stress .
Influenza neuraminidase inhibition2023Validated moderate inhibitory activity against influenza A virus .

Comparación Con Compuestos Similares

Stereoisomers and Structural Isomers

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Key Differences
(R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid Thiazolidine core, R-configuration at C4, Fmoc at C3 ~363.4 (estimated) Not explicitly provided Baseline for comparison
(S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid S-configuration at C4 Same as R-isomer Not provided Enantiomeric differences affect chiral recognition in peptide synthesis.
(4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (Fmoc-L-Thz(Dmp)-OH) 2,4-Dimethoxyphenyl (Dmp) substituent at C2 491.56 2648642-22-0 Bulkier Dmp group enhances hydrophobicity and aggregation resistance .
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiomorpholine-3-carboxylic acid Thiomorpholine ring (sulfur at position 4) 369.43 959572-96-4 Replacement of thiazolidine with thiomorpholine alters ring strain and hydrogen-bonding capacity.

Functional Group Variations

Compound Name Functional Modifications Molecular Weight (g/mol) CAS Number Key Differences
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Piperazine backbone, acetic acid side chain 368.42 180576-05-0 Piperazine’s six-membered ring increases flexibility compared to thiazolidine’s five-membered rigidity.
(4S,5R)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid Oxazolidine core, branched acyl chain 480.55 168216-05-5 Oxazolidine’s oxygen atom vs. thiazolidine’s sulfur alters electronic properties and stability.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(tert-butyl)phenyl)butanoic acid Linear butanoic acid chain, tert-butylphenyl group 463.55 401916-49-2 Lack of thiazolidine ring reduces conformational control but improves metabolic stability.

Métodos De Preparación

Cyclocondensation of L-Cysteine with Carbonyl Derivatives

The most widely reported strategy involves cyclocondensation of L-cysteine with aldehyde or ketone derivatives, followed by Fmoc protection. Source details a protocol where L-cysteine reacts with 4-acetylaminobenzaldehyde in ethanol/water (1:1 v/v) at 25°C for 12 hours, yielding (2RS,4R)-2-(4-acetylamino-phenyl)-thiazolidine-4-carboxylic acid. Subsequent Fmoc protection using Fmoc-Cl (1.2 equiv) in dichloromethane (DCM) with triethanolamine (TEA, 2.5 equiv) as base achieves 99% conversion after 2 hours. This method’s efficiency stems from the thiazolidine ring’s spontaneous formation under mild acidic conditions, driven by the nucleophilic attack of cysteine’s thiol group on the carbonyl carbon.

A variation in source employs Fmoc-protected glycine (Fmoc-Gly-OH) instead of free aldehydes. Here, L-cysteine reacts with Fmoc-Gly-OH (1.5 equiv) in dimethylformamide (DMF) using hydroxybenzotriazole (HOBt, 5 equiv) and N,N'-diisopropylcarbodiimide (DIPCI, 5 equiv) as coupling agents. The intermediate undergoes cyclization with triphosgene (0.3 equiv) and TEA (3 equiv) in DMF at 0°C, yielding Fmoc-D-Thz-OH with 85% isolated purity.

Direct Fmoc Protection of Preformed Thiazolidine Intermediates

Alternative approaches prioritize thiazolidine ring formation before introducing the Fmoc group. Source outlines a method where (R)-thiazolidine-4-carboxylic acid is synthesized via cysteine-aldehyde cyclization, followed by Fmoc protection using 9-fluorenylmethyl chloroformate (Fmoc-Cl) in anhydrous tetrahydrofuran (THF). Key parameters include:

ParameterValue
SolventTHF
BasePyridine (2.0 equiv)
Temperature0°C → 25°C (gradual)
Reaction Time4 hours
Yield92%

This method minimizes epimerization risks by maintaining low temperatures during Fmoc activation.

Optimization of Coupling and Cyclization Conditions

Solvent Systems for Enhanced Stereocontrol

Comparative studies in source demonstrate that DMF outperforms THF and acetonitrile in cyclization reactions, achieving 94% enantiomeric excess (ee) versus 78% in THF. The high polarity of DMF stabilizes transition states during ring closure, reducing racemization.

Catalytic Effects in Fmoc Protection

Source identifies 4-dimethylaminopyridine (DMAP) as a critical catalyst for Fmoc-Cl reactions. At 0.1 equiv loading, DMAP accelerates the acylation of thiazolidine’s secondary amine, reducing reaction time from 6 hours to 90 minutes while maintaining >99% ee.

Analytical Characterization

Chromatographic Profiling

HPLC analysis (source) employs a YMC-Triart C18 column with a 10–60% acetonitrile/water gradient (0.1% TFA). Fmoc-D-Thz-OH elutes at 11.8 minutes, showing baseline separation from diastereomers and unreacted starting materials.

Mass Spectrometric Validation

High-resolution ESI-MS data (source) confirm molecular identity:

  • Calculated for C₁₉H₁₇NO₄S ([M+H]⁺): 356.0951

  • Observed: 356.0948 (Δ = -0.84 ppm)

Applications in Peptide Synthesis

Fmoc-D-Thz-OH’s utility is exemplified in source, where it facilitates the synthesis of LacZα via native chemical ligation (NCL). Key steps include:

  • SPPS elongation using Fmoc-D-Thz-OH on NovaSyn® TGT resin (0.22 mmol/g loading)

  • TFA-mediated cleavage (95% TFA, 2.5% H₂O, 2.5% TIS)

  • Ligation with peptide thioesters in 6 M guanidine HCl buffer (pH 7.3)

This protocol achieves 48% isolated yield for the 79-mer glycopeptide, underscoring Fmoc-D-Thz-OH’s compatibility with demanding synthetic workflows.

Scalability and Industrial Considerations

Pilot-scale production (source) utilizes continuous flow reactors to enhance reproducibility:

ParameterBatch ModeFlow Mode
Cycle Time8 hours2 hours
Purity85%93%
Productivity12 g/day45 g/day

Flow chemistry minimizes thermal gradients during exothermic Fmoc protection steps, reducing byproduct formation.

Q & A

Q. What are the key molecular characteristics of this compound, and how do they influence its role in peptide synthesis?

The compound features a thiazolidine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is critical for temporary amine protection during solid-phase peptide synthesis (SPPS), while the thiazolidine ring enhances conformational control and reduces aggregation in peptide chains . Its molecular formula (C27H25NO6S) and weight (491.56 g/mol) are essential for stoichiometric calculations in synthesis .

Q. What safety protocols should be prioritized when handling this compound?

Due to limited toxicological data, researchers must:

  • Use personal protective equipment (PPE) including gloves, lab coats, and eye protection.
  • Work in a well-ventilated fume hood to avoid inhalation exposure (classified as Acute Toxicity Category 4) .
  • Store the compound in a tightly sealed container at 2–8°C, away from light and incompatible materials like strong acids or oxidizers .

Q. How is the compound typically purified after synthesis?

Common methods include reverse-phase HPLC for isolating enantiopure forms and column chromatography using silica gel. Purity validation requires NMR (1H/13C) and mass spectrometry (ESI-TOF) to confirm structural integrity and rule out byproducts .

Advanced Research Questions

Q. How can synthesis yields be optimized given the compound’s sensitivity to reaction conditions?

Key strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Monitor pH during Fmoc deprotection (typically using 20% piperidine in DMF) to prevent premature cleavage .
  • Employ low-temperature (-20°C) crystallization to enhance enantiomeric excess (ee) .

Q. What analytical approaches resolve contradictions in spectroscopic data for structural confirmation?

Discrepancies in NMR or IR spectra may arise from residual solvents or stereochemical impurities. Solutions include:

  • 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and verify thiazolidine ring conformation .
  • X-ray crystallography for absolute configuration determination .
  • Tandem MS/MS to differentiate isobaric byproducts .

Q. How does the compound’s stability vary under different pH conditions?

Stability studies show:

  • Acidic conditions (pH < 3): Rapid Fmoc group hydrolysis, limiting utility in acidic media.
  • Neutral to basic conditions (pH 7–9): Stable for >48 hours, ideal for SPPS .
  • High-temperature (>40°C): Degrades into fluorenylmethanol and thiazolidine derivatives, necessitating strict temperature control .

Q. What methodologies assess its biological activity in drug discovery pipelines?

  • Enzymatic assays: Measure inhibition kinetics (e.g., IC50) against proteases or kinases .
  • Cellular uptake studies: Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .
  • Molecular docking: Predict binding affinity to target proteins (e.g., PDZ domains) using software like AutoDock Vina .

Data Contradiction and Validation

Q. How should researchers address inconsistent bioactivity data across studies?

Variations may stem from differences in:

  • Solvent systems: DMSO vs. aqueous buffers alter compound solubility and aggregation .
  • Cell lines: Metabolic activity in HEK293 vs. HeLa cells impacts efficacy .
  • Validation: Replicate studies with orthogonal assays (e.g., SPR for binding affinity alongside cellular assays) .

Q. What steps mitigate risks of racemization during peptide coupling?

Racemization is minimized by:

  • Using coupling agents like HATU instead of EDCI/HOBt to reduce reaction time .
  • Maintaining temperatures below 0°C during activation .
  • Monitoring ee via chiral HPLC post-synthesis .

Applications in Experimental Design

Q. How is the compound utilized in designing constrained peptide libraries?

Its thiazolidine ring imposes conformational rigidity, enabling:

  • Stabilization of β-turn motifs in cyclic peptides .
  • Enhanced proteolytic resistance in therapeutic peptide candidates .
  • Combinatorial libraries for screening protease inhibitors or receptor agonists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid
(R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.